3-Aza-lipid X

Neutrophil Priming LPS Antagonism Superoxide Production

3-Aza-lipid X (CAS 101648-81-1) is a synthetic diamino-analogue of lipid X, a monosaccharide precursor of the lipid A component of lipopolysaccharide (LPS). It is classified as a glycolipid and functions as an antagonist of LPS-induced neutrophil priming.

Molecular Formula C34H67N2O11P
Molecular Weight 710.9 g/mol
CAS No. 101648-81-1
Cat. No. B1210451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aza-lipid X
CAS101648-81-1
Synonyms3-aza-lipid X
Molecular FormulaC34H67N2O11P
Molecular Weight710.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O
InChIInChI=1S/C34H67N2O11P/c1-3-5-7-9-11-13-15-17-19-21-26(38)23-29(40)35-31-32(34(47-48(43,44)45)46-28(25-37)33(31)42)36-30(41)24-27(39)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,37-39,42H,3-25H2,1-2H3,(H,35,40)(H,36,41)(H2,43,44,45)/t26-,27-,28-,31-,32-,33-,34-/m1/s1
InChIKeyFMNQZEHBATWVGM-XQJZMFRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aza-lipid X (CAS 101648-81-1): A Specific LPS Antagonist for Neutrophil Priming Research


3-Aza-lipid X (CAS 101648-81-1) is a synthetic diamino-analogue of lipid X, a monosaccharide precursor of the lipid A component of lipopolysaccharide (LPS) [1]. It is classified as a glycolipid and functions as an antagonist of LPS-induced neutrophil priming [2]. The compound's core mechanism involves direct interaction with neutrophils to competitively inhibit the priming effects of endotoxin, making it a key tool compound for studying innate immune signaling and gram-negative sepsis models [3].

Why 3-Aza-lipid X Cannot Be Replaced by Generic Lipid X or Other LPS Antagonists in Neutrophil Assays


Direct substitution of 3-Aza-lipid X with lipid X or alternative LPS antagonists (e.g., polymyxin B) is scientifically invalid due to fundamental differences in mechanism of action, selectivity profile, and in vivo efficacy. Lipid X acts as a competitive antagonist by binding directly to the neutrophil [1], whereas polymyxin B neutralizes LPS in the extracellular space [1]. 3-Aza-lipid X, however, exhibits a noncompetitive-like antagonism pattern [2] and demonstrates high specificity for LPS-induced priming—unlike lipid X, it does not affect priming induced by TNF, IL-8, or C5a [2]. Furthermore, 3-Aza-lipid X lacks in vivo protective efficacy in endotoxemia models despite its in vitro potency, a critical differentiation that lipid X possesses [3]. These distinctions dictate that compound selection must be based on the specific mechanistic and functional readouts required, not merely on LPS-antagonist class membership.

3-Aza-lipid X: Head-to-Head Comparative Evidence for Scientific Selection


3-Aza-lipid X Demonstrates High Potency in Inhibiting LPS-Induced O2- Production in Human Neutrophils

In human neutrophil assays, 3-aza-lipid X-4-phosphate (compound 3) produced a marked inhibition of LPS-primed O2- production, achieving statistical significance at p < 0.0001 [1]. This effect was not attributable to changes in intracellular calcium flux, as resting and FMLP-stimulated cytosolic-free calcium levels did not differ significantly between unprimed and LPS-primed neutrophils (p = 0.67 and p = 0.97, respectively) [1]. The inhibition was concentration-dependent and specific to LPS-induced priming [2].

Neutrophil Priming LPS Antagonism Superoxide Production

3-Aza-lipid X Exhibits Noncompetitive Antagonism, Distinct from Lipid X's Competitive Mechanism

While lipid X antagonizes LPS-induced priming via a competitive mechanism—shifting the LPS dose-response curve rightward without preventing maximum priming [1]—3-aza-lipid X (as 3-aza-lipid X-4-phosphate) exhibits a noncompetitive-like pattern of antagonism [2]. This mechanistic divergence indicates that 3-aza-lipid X likely acts at a distinct site or via a different signal transduction step compared to lipid X, despite their structural similarity [2].

Mechanism of Action Competitive vs Noncompetitive Inhibition LPS Receptor Binding

3-Aza-lipid X Demonstrates Superior Selectivity: Specific Antagonism of LPS-Induced Priming Only

In contrast to some broader-acting LPS antagonists, 3-aza-lipid X-4-phosphate (compound 3) showed no effect on neutrophil priming induced by TNF, IL-8, or C5a, even at increasing concentrations [1]. This high degree of selectivity for the LPS-specific priming pathway contrasts with lipid X, which also demonstrates some cross-reactivity [1]. The specificity was confirmed across multiple inflammatory stimuli, underscoring its utility in dissecting LPS-exclusive signaling cascades [1].

Target Selectivity TNF-alpha IL-8 C5a

In Vivo Efficacy Profile: 3-Aza-lipid X Lacks Protective Effect in Endotoxemia Models Unlike Lipid X

Despite comparable in vitro potency in blocking endotoxin-enhanced neutrophil responses (100 ng/ml 3-aza-lipid X completely blocked endotoxin (100 ng/ml)-enhanced aggregation and superoxide generation [1]), 3-aza-lipid X failed to confer in vivo protection in galactosamine-sensitized mice challenged with lethal endotoxin doses [1]. In contrast, lipid X at 250 μg/mouse protected 100% of mice when administered 2-4 hours prior to endotoxin challenge, with a calculated ED50 of 715 μg/kg [1].

In Vivo Efficacy Endotoxemia Sepsis Model

Partial Agonism at High Concentrations: A Unique Pharmacological Feature of 3-Aza-lipid X

At high concentrations, 3-aza-lipid X behaves as a partial agonist of LPS-induced neutrophil priming, a property not observed with lipid X [1]. This biphasic behavior—antagonism at lower concentrations transitioning to agonism at higher levels—introduces a unique pharmacological nuance that must be accounted for in experimental design and data interpretation [1].

Partial Agonism Concentration-Dependent Pharmacology Neutrophil Priming

Optimal Application Scenarios for 3-Aza-lipid X Based on Validated Evidence


In Vitro Dissection of LPS-Specific Signaling Pathways in Human Neutrophils

Leverage the high selectivity of 3-aza-lipid X for LPS-induced priming over TNF, IL-8, and C5a pathways to unambiguously map downstream signaling events unique to LPS stimulation [1]. The compound's noncompetitive antagonism allows for investigation of post-receptor signal transduction without altering LPS binding [1].

Mechanistic Studies of Competitive vs. Noncompetitive Antagonism at LPS Recognition Sites

Use 3-aza-lipid X in parallel with lipid X to compare competitive and noncompetitive antagonism mechanisms in neutrophil priming assays [1][2]. This head-to-head approach can reveal differential roles of receptor occupancy versus downstream signaling in endotoxin-mediated inflammation.

Control Compound for In Vitro LPS Antagonism in Sepsis Model Development

Given its lack of in vivo protective efficacy, 3-aza-lipid X serves as an ideal negative control or benchmark compound when evaluating novel LPS antagonists in in vitro assays [1]. Its partial agonism at high concentrations also makes it useful for studying dose-response complexities in drug development [2].

Calcium-Independent Priming Pathway Analysis

Exploit the finding that 3-aza-lipid X-mediated inhibition of O2- production occurs independently of changes in intracellular calcium flux [1]. This property enables focused studies on calcium-independent components of the neutrophil respiratory burst and priming mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aza-lipid X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.